molecular formula C12H14F2N2O B7418728 N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide

N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide

Cat. No.: B7418728
M. Wt: 240.25 g/mol
InChI Key: BORSRHQQKSIUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group attached to a pyrrolidinylacetamide moiety, which contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide involves several steps, typically starting with the preparation of the 3,4-difluorophenyl precursor. One common method involves the reaction of 3,4-difluoroaniline with chloroacetyl chloride to form 3,4-difluorophenyl chloroacetamide. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-10-4-3-9(7-11(10)14)15-12(17)8-16-5-1-2-6-16/h3-4,7H,1-2,5-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORSRHQQKSIUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.